molecular formula C12H19N3O2 B12987369 tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

Cat. No.: B12987369
M. Wt: 237.30 g/mol
InChI Key: PRWIRDDBWNCWJQ-UHFFFAOYSA-N
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Description

tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a heterocyclic compound that features a unique structure combining pyrazole and diazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones, followed by cyclization and esterification to introduce the tert-butyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. This modulation can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-ethyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate
  • tert-Butyl 2-ethyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate

Uniqueness

tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-7-4-8-15-10(9-14)5-6-13-15/h5-6H,4,7-9H2,1-3H3

InChI Key

PRWIRDDBWNCWJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=CC=N2)C1

Origin of Product

United States

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